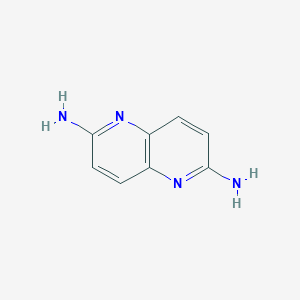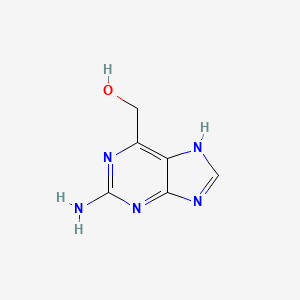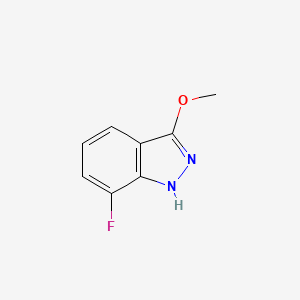
4-Cyclohexylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylazetidin-2-one can be achieved through various methods. . This photochemical reaction is efficient for constructing azetidines, although it has faced challenges due to the inherent reactivity of the imine component.
Another practical synthetic approach involves the use of ketenes and Schiff bases, which can be employed to synthesize azetidinones with high regio- and stereoselectivity . This method avoids the need for column chromatographic separation, making it suitable for large-scale production.
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by employing scalable and cost-effective methods. The use of readily available starting materials, mild reaction conditions, and efficient purification techniques are essential for achieving high yields and purity. Industrial processes often focus on minimizing the use of hazardous reagents and solvents to ensure safety and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to more saturated derivatives.
Substitution: The azetidinone ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated azetidinones, reduced azetidines, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules or as intermediates in pharmaceutical development.
Aplicaciones Científicas De Investigación
4-Cyclohexylazetidin-2-one has a wide range of applications in scientific research:
Biology: Azetidinones are investigated for their role in enzyme inhibition and as potential therapeutic agents.
Industry: this compound is utilized in the synthesis of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexylazetidin-2-one involves its interaction with specific molecular targets and pathways. In the context of β-lactam antibiotics, azetidinones inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking . This inhibition leads to bacterial cell lysis and death. Additionally, azetidinones can act as enzyme inhibitors, modulating various biochemical pathways and exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Azetidin-2-one: The parent compound of 4-Cyclohexylazetidin-2-one, known for its β-lactam ring structure and use in antibiotics.
2-Thioxoimidazolidin-4-one: A related heterocycle with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its cyclohexyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for drug design and other applications.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
4-cyclohexylazetidin-2-one |
InChI |
InChI=1S/C9H15NO/c11-9-6-8(10-9)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,10,11) |
Clave InChI |
CEZFFLGIKBGULC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11918475.png)
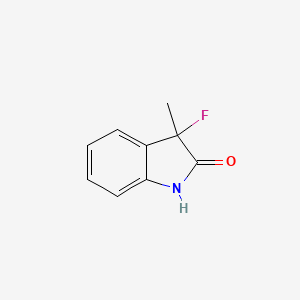
![2H-Pyrrolo[2,3-F]benzoxazole](/img/structure/B11918477.png)


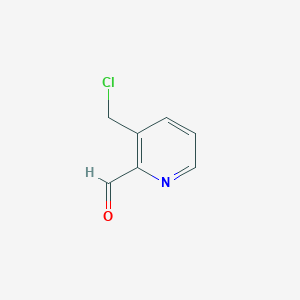
![(7R,8AR)-7-methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11918499.png)

